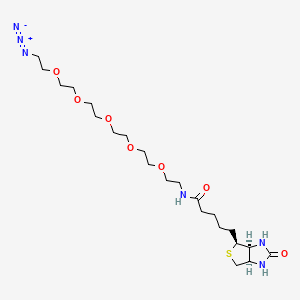

Biotin-PEG5-azide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

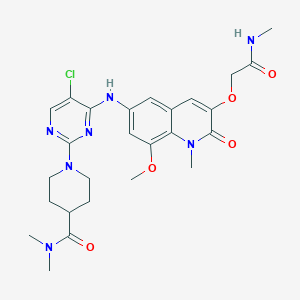

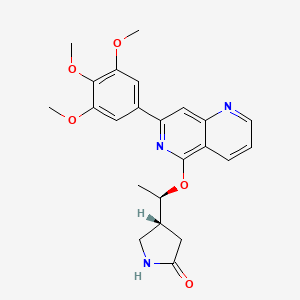

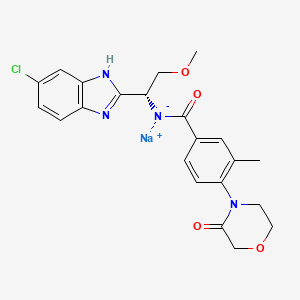

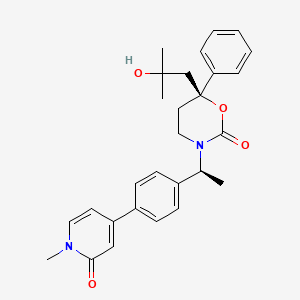

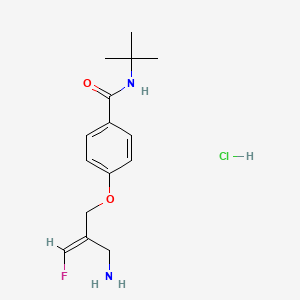

Biotin-PEG5-azide is a PEG-based PROTAC linker . It is a click chemistry reagent, containing an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Synthesis Analysis

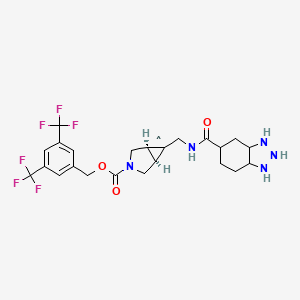

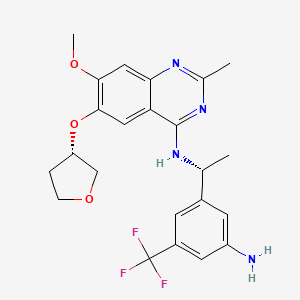

This compound can be used in the synthesis of PROTAC . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis

The molecular weight of this compound is 532.7 g/mol . The molecular formula is C22H40N6O7S .Chemical Reactions Analysis

This compound contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

This compound is a PEG-based PROTAC linker . It is a click chemistry reagent, containing an Azide group . The hydrophilic PEG spacer increases solubility in aqueous media of the molecules conjugated to the Biotin compound .Aplicaciones Científicas De Investigación

Thrombomodulin Modification and Vascular Grafts : Biotin, along with azide and PEG, has been used for the rapid one-step modification of thrombomodulin. This modification has demonstrated potential in improving thromboresistance in sterilized commercial ePTFE vascular grafts, showing superior performance compared to commercial heparin-coated grafts in a primate model of acute graft thrombosis (Qu et al., 2014).

Universal Probes for Biomarker Detection : Novel biotin-PEG gold nanoparticle probes have been synthesized for the simultaneous detection of protein and nucleic acid targets. These probes are useful in detecting biomarkers necessary for the clinical diagnosis of diseases, offering a single platform for detecting multiple classes of analytes (Scott et al., 2017).

Cancer Theranostics : Gold nanoparticles surface-functionalized with PEG, biotin, and paclitaxel have been investigated as theranostic agents for cancer therapy. These nanoparticles target cancer cells without affecting normal cells and have potential applications in diagnosis and therapy (Heo et al., 2012).

PEG Measurement via ELISA : An innovative method for PEG quantification involves using a functional anti-PEG antibody expressed on the surface of BALB 3T3 cells. This method effectively measures small molecules derivatized by various forms of PEG, including biotinylated PEG (Chuang et al., 2010).

Bioconjugation and Micelle Formation : Biotin has been conjugated to azido-containing amphiphilic triblock copolymers to form functional interfaces in spherical micelles. This bioconjugation has applications in creating biomimetic surfaces (Wang et al., 2009).

Drug Delivery in Cancer Treatment : Biotin-PEG-b-PLL(Mal)-peptide-DOX polymeric micelles have been developed for targeted intracellular drug delivery in cancer treatment. These micelles enhance cancer cell uptake and effectively release anticancer drugs in response to protease MMP-2, inducing apoptosis in a targeted manner (Chen et al., 2015).

Mecanismo De Acción

- The E3 ligase recognizes the target protein and tags it for degradation via the ubiquitin-proteasome system .

- These reactions facilitate the assembly of PROTACs by linking the E3 ligase ligand and the target protein ligand .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Direcciones Futuras

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40N6O7S/c23-28-25-6-8-32-10-12-34-14-16-35-15-13-33-11-9-31-7-5-24-20(29)4-2-1-3-19-21-18(17-36-19)26-22(30)27-21/h18-19,21H,1-17H2,(H,24,29)(H2,26,27,30)/t18-,19-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXKDMBFPMTVAW-ZJOUEHCJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N6O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B606067.png)

![1-(2-ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide](/img/structure/B606076.png)

![2-[6-[[5-Chloranyl-2-[(3~{s},5~{r})-3,5-Dimethylpiperidin-1-Yl]pyrimidin-4-Yl]amino]-1-Methyl-2-Oxidanylidene-Quinolin-3-Yl]oxy-~{n}-Methyl-Ethanamide](/img/structure/B606081.png)